5-Bromo-1-cyclopropylpyridin-2(1H)-one
Overview
Description
5-Bromo-1-cyclopropylpyridin-2(1H)-one: is an organic compound that belongs to the class of pyridinones It features a bromine atom at the 5-position, a cyclopropyl group at the 1-position, and a ketone group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropylpyridin-2(1H)-one typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction, often using cyclopropyl halides and a base.
Ketone Formation: The ketone group at the 2-position can be introduced through oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery.
Biological Probes: Used as a probe to study biological pathways and interactions.
Industry:
Material Science: Explored for its potential in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of agrochemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
5-Chloro-1-cyclopropylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-cyclopropylpyridin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-cyclopropylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom can influence the reactivity and selectivity of the compound in chemical reactions.
Biological Activity: The specific halogen atom can affect the compound’s interaction with biological targets, potentially leading to differences in biological activity and efficacy.
Properties
IUPAC Name |
5-bromo-1-cyclopropylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOWYXFBNDBZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=CC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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